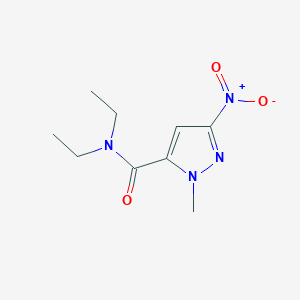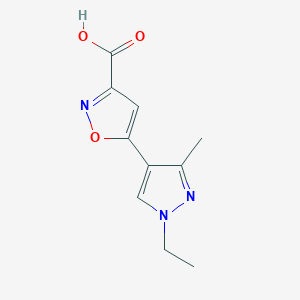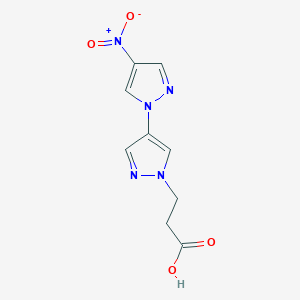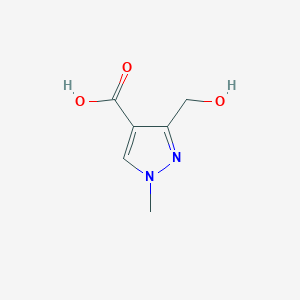![molecular formula C7H7F5N2O B10909609 [1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B10909609.png)
[1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol: is a chemical compound characterized by the presence of both difluoroethyl and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a difluoroethyl-containing compound with a trifluoromethyl-substituted pyrazole derivative. The reaction conditions often include the use of solvents such as chloroform or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
Chemistry: In chemistry, [1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound may be used to study the effects of fluorinated groups on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of fluorine in biological processes .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the development of pharmaceuticals. Its unique chemical properties may contribute to the design of drugs with improved efficacy and reduced side effects .
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions can provide insights into the compound’s potential therapeutic applications .
Comparison with Similar Compounds
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds share the trifluoroethyl group and exhibit similar chemical properties.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound contains both trifluoroethyl and difluoromethyl groups, making it chemically similar.
Uniqueness: What sets [1-(2,2-Difluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol apart is its specific combination of difluoroethyl and trifluoromethyl groups attached to a pyrazole ring.
Properties
Molecular Formula |
C7H7F5N2O |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
[2-(2,2-difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C7H7F5N2O/c8-6(9)2-14-4(3-15)1-5(13-14)7(10,11)12/h1,6,15H,2-3H2 |
InChI Key |
VGAYMXFCUNMTBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CC(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine](/img/structure/B10909550.png)
![3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10909559.png)

![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B10909568.png)
![Methyl 6-methyl-3-(p-tolyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10909575.png)
![N-(3-bromophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10909582.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10909599.png)


![7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10909606.png)

![2-(5-phenyl-2H-tetrazol-2-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B10909617.png)
